1-Hydroxynaphthalene-2,7-disulfonic acid
Description
Historical Evolution and Fundamental Contributions to Naphthalene (B1677914) Chemistry
Contemporary Academic Significance and Multidisciplinary Research Prospects
The contemporary significance of 1-Hydroxynaphthalene-2,7-disulfonic acid, based on available research, is almost exclusively linked to its role as a dye intermediate. Specifically, it is used in the manufacturing of C.I. Acid Yellow 1, a nitro dye. The process involves the reaction of 1-Naphthol-2,7-disulfonic acid with nitric acid.
Application in Dye Synthesis
| Product | Intermediate | Reaction Type |
|---|---|---|
| C.I. Acid Yellow 1 | 1-Naphthol-2,7-disulfonic acid | Nitration |
C.I. Acid Yellow 1 is used for dyeing materials such as wool and polyamide fibers, as well as for coloring paper, soap, cosmetics, and leather. Beyond this application, there is a notable lack of published academic research exploring other uses or the multidisciplinary potential of this compound in fields such as analytical chemistry, materials science, or pharmacology, where other isomers have found applications.
Structure
3D Structure
Properties
CAS No. |
6470-96-8 |
|---|---|
Molecular Formula |
C10H8O7S2 |
Molecular Weight |
304.3 g/mol |
IUPAC Name |
1-hydroxynaphthalene-2,7-disulfonic acid |
InChI |
InChI=1S/C10H8O7S2/c11-10-8-5-7(18(12,13)14)3-1-6(8)2-4-9(10)19(15,16)17/h1-5,11H,(H,12,13,14)(H,15,16,17) |
InChI Key |
JPWRLUYULZUVRH-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC2=C1C=CC(=C2O)S(=O)(=O)O)S(=O)(=O)O |
Canonical SMILES |
C1=CC(=CC2=C1C=CC(=C2O)S(=O)(=O)O)S(=O)(=O)O |
Origin of Product |
United States |
Synthetic Methodologies and Mechanistic Studies of 1 Hydroxynaphthalene 2,7 Disulfonic Acid
Precursor Synthesis and Regioselective Functionalization of Naphthalene (B1677914) Disulfonic Acids
The construction of the 1-Hydroxynaphthalene-2,7-disulfonic acid framework begins with the synthesis of appropriately substituted naphthalene precursors. This involves a sequence of sulfonation, nitration, reduction, and hydrolysis/fusion reactions, where regiochemical outcomes are paramount.
Sulfonation Strategies and Isomer Control in Naphthalene Derivatives
The introduction of sulfonic acid groups onto the naphthalene ring is a critical initial step. The sulfonation of naphthalene is a reversible reaction, and the isomeric composition of the product is highly dependent on the reaction temperature. stackexchange.com This temperature dependence allows for a degree of control over the position of substitution.
At lower temperatures, around 40-80°C, the reaction is under kinetic control, favoring the formation of naphthalene-1-sulfonic acid (alpha-sulfonic acid) as the major product because it has a lower activation energy. quora.comvaia.comyoutube.com Conversely, at higher temperatures, typically around 160-180°C, the reaction is under thermodynamic control. vaia.comvaia.com Under these conditions, the initially formed 1-sulfonic acid can revert to naphthalene or rearrange to the more stable naphthalene-2-sulfonic acid (beta-sulfonic acid), which is less sterically hindered. stackexchange.comquora.comvaia.com
To produce disulfonic acids, such as the naphthalene-2,7-disulfonic acid precursor, further sulfonation is required. The synthesis of naphthalene-2,7-disulfonic acid is typically achieved by sulfonating naphthalene with sulfuric acid monohydrate at temperatures between 135°C and 175°C, which favors the formation of a mixture of 2,6- and 2,7-disulfonic acid isomers. google.com Separation of the desired 2,7-isomer can be accomplished by fractional crystallization, often by precipitating the 2,6-isomer as a disodium (B8443419) salt from the reaction mixture. google.comgoogle.com One method involves diluting the reaction mixture with water to a specific sulfuric acid concentration (e.g., 40-50%) and cooling to selectively crystallize the 2,7-naphthalenedisulfonic acid, achieving purities over 90%. google.com
| Sulfonation Condition | Primary Product | Control Type | Rationale |
| Low Temperature (~80°C) | Naphthalene-1-sulfonic acid | Kinetic | Lower activation energy for formation. vaia.com |
| High Temperature (~160°C) | Naphthalene-2-sulfonic acid | Thermodynamic | Product is sterically less hindered and more stable. stackexchange.comvaia.com |
| High Temperature (135-175°C) | Naphthalene-2,6- and -2,7-disulfonic acids | Thermodynamic | Favors the formation of beta-substituted disulfonic acids. google.com |
Nitration and Subsequent Reduction Pathways for Aminonaphthalene Intermediates
To introduce the hydroxyl group at the 1-position, a common strategy involves the formation of an aminonaphthalene intermediate. This is typically achieved through nitration followed by reduction. The nitration of naphthalenedisulfonic acids, such as 1,5-naphthalenedisulfonic acid (Armstrong's acid), is carried out using a mixture of nitric and sulfuric acids. google.comwikipedia.org To obtain high purity and yield, anhydrous conditions and controlled temperatures (below 40°C) are often employed to prevent the formation of unwanted isomers. google.com For example, the nitration of 1,5-naphthalenedisulfonic acid can yield 2-nitronaphthalene-4,8-disulphonic acid. google.com
The subsequent reduction of the nitro group to an amine is a crucial step in forming aminonaphthalenesulfonic acids. wikipedia.org A widely used method is the Béchamp reduction, which involves using iron filings in a weakly acidic to weakly alkaline medium (pH 5.5-8.5). google.com This process can be operated continuously, where the nitro compound is added to a reactor containing iron powder at elevated temperatures (90-110°C), leading to the rapid formation of the corresponding amino acid and iron oxide. google.com This method is applicable to a range of nitronaphthalenesulfonic acids. google.com
A key intermediate in dye chemistry, 4-amino-5-hydroxynaphthalene-2,7-disulfonic acid (H-acid), is synthesized via a pathway involving the nitration of naphthalene-1,5-disulfonic acid, followed by reduction to the amino derivative. wikipedia.orgnih.gov
Hydrolytic and Alkali Fusion Protocols for Hydroxynaphthalene Formation
The final conversion to a hydroxynaphthalene derivative can be achieved through several methods, most notably alkali fusion of a sulfonic acid or hydrolysis of an amino group.
Alkali fusion involves heating a naphthalenesulfonic acid with a strong base like sodium hydroxide (B78521) (NaOH) at high temperatures. For instance, naphthalene-2,7-disulfonic acid can be converted to 2,7-dihydroxynaphthalene (B41206) by caustic fusion at 300°C. chemicalbook.com Similarly, 1-naphthalenesulfonic acid is converted to 1-naphthol (B170400) through fusion with NaOH. google.comwikipedia.org The process typically involves adding the sulfonic acid to molten NaOH at temperatures between 280°C and 350°C. google.com The resulting fusion mass is then dissolved in water and acidified to precipitate the naphthol product. google.com
Alternatively, a hydroxyl group can be introduced by the hydrolysis of an amino group. This process often proceeds via diazotization, where the primary aromatic amine is treated with a nitrite (B80452) source (like sodium nitrite) in an acidic solution to form a diazonium salt. This salt is then heated in an aqueous solution, which causes the diazonium group to be replaced by a hydroxyl group, releasing nitrogen gas. This pathway is fundamental in the synthesis of many hydroxy-aromatic compounds. The synthesis of H-acid, for example, involves an alkali fusion step to convert one of the sulfonic acid groups of 1-amino-naphthalene-3,6,8-trisulfonic acid into a hydroxyl group.
Process Optimization and Scalable Synthesis of this compound
Improving the efficiency, yield, and scalability of the synthesis is critical for industrial production. This involves refining reaction conditions and exploring modern manufacturing technologies.
Advancements in Reaction Conditions and Yield Enhancement
Optimizing reaction parameters is key to maximizing product yield and purity. In the sulfonation step to produce 2,7-naphthalenedisulfonic acid, one improved method involves a two-stage temperature protocol. Initially, naphthalene reacts with concentrated sulfuric acid at a lower temperature (e.g., 90°C) under an inert atmosphere, followed by a second reaction phase under negative pressure at a higher temperature (180-190°C) to drive the isomerization and completion of the reaction. google.com This approach enhances the conversion rate of naphthalene and the purity of the final product. google.com
For the reduction of nitronaphthalenesulfonic acids, carrying out the reaction in a pH range of 5.5 to 8.5 and at temperatures between 90°C and 110°C is advantageous. google.com In the alkali fusion step, the molar ratio of NaOH to the naphthalenesulfonic acid is a critical parameter, with ratios typically in the range of 3.2:1 to 7.5:1, and reaction times of 20 to 90 minutes at 280-350°C. google.com
| Process Step | Optimized Condition | Benefit |
| Sulfonation | Two-stage temperature/pressure control google.com | Improved conversion and purity |
| Nitration | Anhydrous conditions, temp < 40°C google.com | High purity, prevents side reactions |
| Reduction | pH 5.5-8.5, temp 90-110°C google.com | Efficient conversion to amine |
| Alkali Fusion | NaOH:Sulfonic Acid ratio of 3.2-7.5:1 google.com | Complete conversion to naphthol |
Continuous Flow Synthesis Techniques for Naphthalene Derivatives
Continuous flow synthesis is a modern approach that offers significant advantages over traditional batch processing, including enhanced heat transfer, improved safety, and higher efficiency. rsc.org This technology has been successfully applied to the synthesis of various naphthalene derivatives. For example, the polymerization of naphthalene-diimide-based polymers was completed in approximately 35 minutes using a flow reactor, a significant reduction compared to batch synthesis, and resulted in a polymer with higher molecular weight and better crystalline structure. rsc.org
Flow chemistry has also been used for the alkylation of naphthalene using ionic liquid catalysts, achieving high yields (>99%) with short residence times (60 seconds) at mild temperatures (30°C). researchgate.net While the direct synthesis of this compound via continuous flow has not been extensively documented in public literature, the successful application of this technology to related naphthalene transformations, including polymerization and functionalization, demonstrates its high potential for the preparation of naphthalenesulfonic acid intermediates and their derivatives. rsc.orgresearchgate.net The precise control over temperature and residence time offered by flow reactors could be particularly beneficial for managing the exothermic nature of sulfonation and nitration reactions and for controlling isomer distribution.
Sustainable Chemical Manufacturing Considerations and Waste Minimization
The industrial synthesis of this compound, like many processes involving aromatic sulfonation, presents several environmental challenges. Traditional methods often rely on large quantities of concentrated sulfuric acid or oleum, which function as both reactant and solvent. greenagrochem.com This approach leads to the generation of significant volumes of acidic waste streams, posing considerable challenges for disposal and treatment. google.com
Another critical area is the management of byproducts. The production process can generate inorganic salts after neutralization, and their disposal must be managed. google.com Furthermore, the synthesis of related dihydroxynaphthalene compounds from naphthalenedisulfonic acids using high-temperature alkali fusion can produce unwanted byproducts due to hydrolysis, highlighting the need for precise process control to maximize yield and minimize waste. google.com
Advanced oxidation processes, such as ozonation, have been studied for the degradation of naphthalenesulfonic acids present in wastewater. nih.govrsc.org While these compounds are often resistant to biological treatment, ozonation can effectively reduce their Chemical Oxygen Demand (COD) and Total Organic Carbon (TOC), increasing their biodegradability. nih.govrsc.org Research into greener catalysts, such as chitosan-sulfonic acid, for reactions involving naphthalene derivatives, points towards future possibilities for replacing harsh traditional catalysts with more eco-friendly, reusable alternatives. researchgate.netconsensus.app
Key Sustainability Considerations:
| Consideration | Traditional Method | Sustainable Approach |
| Acid Usage | High volume of concentrated H₂SO₄ as reactant and solvent. greenagrochem.com | Inherent recycle of acidic mother liquor and washings. google.com |
| Waste Generation | Large volumes of acidic effluent and inorganic salt byproducts. google.com | Reduction of waste volume through recycling; treatment of effluent via advanced oxidation processes like ozonation. google.comnih.gov |
| Catalysis | Use of corrosive and hazardous acids. | Exploration of reusable, eco-friendly solid acid catalysts. researchgate.netconsensus.app |
| Byproduct Control | Potential for side reactions and byproduct formation (e.g., hydrolysis). google.com | Optimized reaction conditions to improve selectivity and yield. |
Reaction Mechanisms of Key Transformations in this compound Synthesis
The synthesis of this compound involves a series of fundamental organic transformations centered on the naphthalene core. Understanding the mechanisms of these reactions is crucial for controlling the regioselectivity and efficiency of the synthesis.
Electrophilic Aromatic Substitution Mechanisms in Sulfonation
The introduction of sulfonic acid groups onto the naphthalene ring is a classic example of an electrophilic aromatic substitution (EAS) reaction. askfilo.com The process occurs in several distinct steps:
Generation of the Electrophile : In concentrated or fuming sulfuric acid (oleum), sulfur trioxide (SO₃) is generated and acts as the powerful electrophile. youtube.comdocbrown.info SO₃ is highly electrophilic due to the strong electron-withdrawing effect of its three oxygen atoms. docbrown.info
Electrophilic Attack : A pair of π-electrons from one of the naphthalene's aromatic rings attacks the sulfur atom of SO₃. docbrown.info This forms a C-S bond and creates a resonance-stabilized carbocation intermediate, often called a naphthalenonium ion or sigma complex. youtube.comwordpress.com This step is typically the slowest and therefore the rate-determining step of the reaction. docbrown.infomasterorganicchemistry.com
Deprotonation : A base, such as the hydrogensulfate ion (HSO₄⁻), removes a proton from the carbon atom that formed the bond with the SO₃ group. askfilo.com This action restores the stable aromatic π-system of the naphthalene ring, yielding the final sulfonated product. askfilo.commasterorganicchemistry.com
Redox Chemistry of Naphthalene Ring System Functional Groups
The functional groups on the this compound molecule influence its redox behavior.
The naphthalene ring system itself can undergo oxidation. Strong oxidizing agents can break open the aromatic rings. Ozonation, for instance, attacks the double bonds of the naphthalene core, leading to degradation into smaller, more oxidized organic acids and sulfate (B86663) ions. rsc.org The presence of multiple electron-withdrawing sulfonic acid groups can decrease the reactivity of the ring towards ozone. rsc.org
The hydroxyl (-OH) group is an electron-donating group and makes the ring more susceptible to oxidation. It can be oxidized to a keto group, potentially forming a naphthoquinone-type structure, a common transformation for hydroxynaphthalenes.
The sulfonic acid (-SO₃H) group represents a stable, high oxidation state of sulfur. nih.gov In biological contexts, cysteine residues can be progressively oxidized from thiols (Cys-SH) to sulfenic (Cys-SOH), sulfinic (Cys-SO₂H), and finally sulfonic (Cys-SO₃H) acids. nih.gov This indicates the general stability of the sulfonic acid moiety to further oxidation under many conditions.
Electrochemical studies on related compounds, such as 4-amino-3-hydroxynaphthalene-sulfonic acid, show that the molecule can be electrochemically oxidized. nih.gov This process involves electron transfer and demonstrates that the functionalized naphthalene ring is redox-active, a property that is harnessed in applications like the development of electrochemical sensors. nih.gov
Nucleophilic Reactivity of Sulfonyl Chloride Intermediates
While sulfonic acids are the final functional group in the target molecule, sulfonyl chlorides (-SO₂Cl) are key reactive intermediates in the synthesis of many related dyes and pharmaceuticals. Sulfonic acids can be converted into the corresponding sulfonyl chlorides using reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). nih.gov
Once formed, the sulfonyl chloride group is a powerful electrophile. The sulfur atom is attached to two highly electronegative oxygen atoms and a chlorine atom, making it highly electron-deficient and an excellent target for nucleophiles. This high reactivity allows for a wide range of subsequent transformations. nih.govumich.edu
Common nucleophilic substitution reactions involving sulfonyl chloride intermediates include:
Reaction with amines to form stable sulfonamides.
Reaction with alcohols or phenols to yield sulfonate esters.
Reaction with water (hydrolysis) to regenerate the sulfonic acid.
Reaction with fluoride (B91410) ions to produce sulfonyl fluorides. nih.gov
This versatility makes the sulfonyl chloride a critical intermediate for building more complex molecules from a sulfonated naphthalene precursor. nih.gov
Advanced Spectroscopic Characterization and Structural Elucidation of 1 Hydroxynaphthalene 2,7 Disulfonic Acid and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of a molecule. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.
The ¹H NMR spectrum of 1-Hydroxynaphthalene-2,7-disulfonic acid is predicted to show distinct signals corresponding to the five aromatic protons on the naphthalene (B1677914) ring system. The precise chemical shifts (δ) are influenced by the electronic effects of the hydroxyl (-OH) and sulfonic acid (-SO₃H) substituents. The electron-donating hydroxyl group increases electron density (shielding) at ortho and para positions, shifting signals to a lower ppm, while the electron-withdrawing sulfonic acid groups decrease electron density (deshielding), shifting signals for nearby protons to a higher ppm.
The expected multiplicity (splitting pattern) of each signal arises from spin-spin coupling with adjacent protons and is crucial for assigning each proton to its specific position on the ring.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| H-3 | 7.8 - 8.2 | Doublet (d) | ~8.5 - 9.5 |
| H-4 | 7.1 - 7.4 | Doublet (d) | ~8.5 - 9.5 |
| H-5 | 7.7 - 8.0 | Doublet (d) | ~8.0 - 9.0 |
| H-6 | 7.3 - 7.6 | Doublet of Doublets (dd) | ~8.0 - 9.0, ~1.5 - 2.0 |
Note: Data are predicted based on established substituent effects and data for analogous compounds like 1-hydroxy-2-naphthoic acid and naphthalene. organicchemistrydata.orgchemicalbook.comhmdb.ca Actual values may vary depending on the solvent and pH.
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, ten distinct signals are expected, one for each carbon atom in the naphthalene ring. The chemical shifts are highly sensitive to the attached functional groups. The carbon atom bonded to the hydroxyl group (C-1) is expected to be significantly deshielded (higher ppm), as are the carbons bearing the sulfonic acid groups (C-2 and C-7).
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Position | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-1 | 155 - 161 |
| C-2 | 130 - 135 |
| C-3 | 128 - 132 |
| C-4 | 118 - 124 |
| C-4a (bridgehead) | 125 - 130 |
| C-5 | 124 - 128 |
| C-6 | 122 - 126 |
| C-7 | 140 - 145 |
| C-8 | 115 - 120 |
Note: Predicted shifts are based on data from related compounds such as 1-hydroxy-2-naphthoic acid and 2-naphthol-3,6-disulfonic acid. chemicalbook.comnih.gov
To confirm these assignments, two-dimensional (2D) NMR techniques are employed.
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached, allowing for unambiguous assignment of protonated carbons. hmdb.ca
Heteronuclear Multiple Bond Correlation (HMBC): This technique reveals correlations between protons and carbons that are separated by two or three bonds. It is essential for identifying quaternary (non-protonated) carbons and piecing together the molecular structure.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of molecules. The frequencies of these vibrations are characteristic of specific bonds and functional groups, making this technique ideal for functional group identification. nih.gov
The sulfonic acid (-SO₃H) group has several characteristic vibrational modes that serve as reliable spectroscopic markers. researchgate.net These vibrations involve the stretching and deformation of the S=O and S-O bonds.
Table 3: Characteristic Vibrational Frequencies for the Sulfonic Acid Group
| Vibrational Mode | Technique | Typical Wavenumber (cm⁻¹) | Description |
|---|---|---|---|
| Asymmetric S(=O)₂ Stretch | FT-IR, Raman | 1340 - 1350 | Strong, characteristic stretch of the two S=O bonds. |
| Symmetric S(=O)₂ Stretch | FT-IR, Raman | 1150 - 1165 | Strong stretch of the S=O bonds. |
| S-O(H) Stretch | FT-IR | 1020 - 1040 | Stretching of the single bond between sulfur and the hydroxyl oxygen. asianpubs.org |
| SO₂ Scissoring | FT-IR, Raman | 565 ± 45 | Deformation involving the O-S-O bond angle. asianpubs.org |
Note: Frequencies are based on studies of related sulfonic acids like pyridine-3-sulfonic acid and methanesulfonic acid. asianpubs.orgnih.gov
The hydroxyl group and the aromatic naphthalene core also exhibit distinct vibrational signatures. niscpr.res.in
Hydroxyl (-OH) Group: A prominent, broad absorption band is typically observed in the FT-IR spectrum between 3200 and 3600 cm⁻¹, corresponding to the O-H stretching vibration. Its broadness is a result of intermolecular hydrogen bonding. In-plane C-O-H bending vibrations can also be observed. nih.gov
Naphthalene Ring: The aromatic system gives rise to several characteristic bands. Aromatic C-H stretching vibrations are found above 3000 cm⁻¹. niscpr.res.in The C=C stretching vibrations within the fused rings produce a series of sharp bands in the 1400-1650 cm⁻¹ region. researchgate.net Intense out-of-plane C-H bending modes appear in the 700-900 cm⁻¹ range, and their specific frequencies can help determine the substitution pattern of the aromatic ring. researchgate.netnasa.gov
Table 4: Key Vibrational Modes for Hydroxyl and Naphthalene Moieties
| Vibrational Mode | Technique | Typical Wavenumber (cm⁻¹) | Description |
|---|---|---|---|
| O-H Stretch | FT-IR | 3200 - 3600 (broad) | Stretching of the hydroxyl bond, broadened by H-bonding. |
| Aromatic C-H Stretch | FT-IR, Raman | 3000 - 3100 | Stretching of the C-H bonds on the naphthalene ring. niscpr.res.in |
| Aromatic C=C Ring Stretch | FT-IR, Raman | 1400 - 1650 | Multiple bands corresponding to skeletal vibrations of the fused rings. niscpr.res.inresearchgate.net |
| In-plane C-O-H Bending | FT-IR | 1315 - 1380 | Bending of the C-O-H angle. nih.gov |
Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Photophysical Properties
UV-Visible (UV-Vis) absorption and fluorescence spectroscopy are used to study the electronic transitions within a molecule and its subsequent de-excitation pathways. These techniques provide insight into the molecule's color, photostability, and environmental sensitivity.
The UV-Vis spectrum of this compound is dominated by the π-π* transitions of the naphthalene aromatic system.
For hydroxynaphthalene derivatives, fluorescence is a particularly powerful probe. These molecules are known to be photoacids, meaning their acidity changes significantly upon electronic excitation. The fluorescence properties are often pH-dependent, with distinct emission profiles for the protonated naphthol form (ROH) and the deprotonated naphtholate form (RO⁻).
A study on the closely related 1-hydroxynaphthalene-2-sulphonate revealed that both the naphthol and naphtholate forms fluoresce, which is a notable characteristic. rsc.org The pKₐ value in the ground state (S₀) was found to be 9.58, while in the first excited singlet state (S₁), it dropped to 0.4, indicating it is a much stronger acid upon excitation. rsc.org The study also noted that the fluorescence intensity of the naphthol form remained unusually constant across a wide pH range (1-8), suggesting the presence of an internal hydrogen bond between the hydroxyl group and the adjacent sulfonate group. rsc.org This intramolecular interaction likely shields the hydroxyl group from solvent-quenching effects. rsc.org Similar behavior would be anticipated for this compound due to the presence of the sulfonic acid group at the C-2 position.
Correlating Conjugation Effects with UV-Vis Absorption Maxima
The relationship between the extent of conjugated double bond systems and the ultraviolet-visible (UV-Vis) absorption maxima is a fundamental principle in spectroscopy. shimadzu.com For aromatic compounds like this compound and its derivatives, the size of the conjugated system significantly influences the wavelength of maximum absorption (λmax). shimadzu.com As the conjugated system becomes larger, the energy required for electronic transitions decreases, resulting in a shift of the absorption peak to a longer wavelength, a phenomenon known as a bathochromic or red shift. shimadzu.com
The introduction of various functional groups to the naphthalene core can further modify the electronic structure and, consequently, the UV-Vis absorption spectrum. shimadzu.com These substituents can extend the conjugation or alter the electron density, leading to predictable shifts in the λmax. For instance, studies on derivatives of 7-amino-4-hydroxynaphthalene-2-sulfonic acid have shown that coupling with different agents like phenol, p-nitrophenol, vanillin, and salicylic (B10762653) acid results in dyes with distinct absorption maxima, typically in the range of 510-600 nm. researchgate.net The specific λmax is dependent on the electronic properties of the substituent and its interaction with the naphthalene system. researchgate.net
Similarly, research on 7,7'-isoindigo (IID) derivatives, which also feature extended π-systems, demonstrates that while different substitution patterns may not drastically change the absorption band, they can significantly affect the absorption coefficient. mdpi.com This indicates that the nature of the conjugation influences the probability of the electronic transition. mdpi.com
The table below illustrates the general trend of increasing λmax with the extension of the conjugated system in polycyclic aromatic hydrocarbons.
Table 1: Absorption Peaks and Molar Absorption Coefficients of Various Organic Substances
| Substance | Absorption Peak (nm) | Molar Absorption Coefficient (L·mol⁻¹·cm⁻¹) |
|---|---|---|
| Benzene (B151609) | 255 | 180 |
| Naphthalene | 286 | 360 |
| Anthracene | 375 | 7100 |
| Naphthacene | 477 | 110000 |
This table is based on data from a study on the relationship between UV-VIS absorption and the structure of organic compounds. shimadzu.com
Fluorescence Quenching Mechanisms in Metal-Naphthalene Sulfonic Acid Complexes
The fluorescence of naphthalene sulfonic acid derivatives can be significantly influenced by the presence of metal ions. This phenomenon, known as fluorescence quenching, can occur through two primary mechanisms: dynamic (collisional) quenching and static quenching. nih.gov Dynamic quenching arises from non-radiative energy transfer during collisions between the excited fluorophore and the quencher, while static quenching involves the formation of a non-fluorescent ground-state complex between the fluorophore and the quencher. nih.govresearchgate.net
In the context of metal-naphthalene sulfonic acid complexes, static quenching is often the dominant mechanism. researchgate.net The formation of a stable, non-fluorescent complex in the ground state leads to a decrease in fluorescence intensity. researchgate.net The stability and stoichiometry of these complexes are influenced by factors such as pH, the concentration of the ligand and metal ions. researchgate.net For example, studies on naphthalene-linked hydroxamic acid with transition metal ions like Fe(III), Cu(II), and Zn(II) have revealed the formation of 1:1, 1:2, and 1:3 metal-to-ligand complexes, all exhibiting charge transfer absorption bands at different wavelengths. researchgate.net
The quenching efficiency is dependent on the specific metal ion. For instance, in studies involving ofloxacin (B1677185) and flumequine, Cu(II) was found to be the most effective quencher among the divalent transition metals tested, exhibiting the largest static and dynamic quenching constants. The interaction between the fluorophore and the metal ion can involve ion-dipole and orbital-orbital interactions.
The Stern-Volmer equation is commonly used to analyze fluorescence quenching data and to distinguish between static and dynamic quenching mechanisms. A linear Stern-Volmer plot, where the ratio of fluorescence intensities in the absence and presence of the quencher (F0/F) is plotted against the quencher concentration, is indicative of a single quenching mechanism. researchgate.net
Mass Spectrometry for Molecular Weight Determination and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique for determining the precise molecular mass of a compound, often to several decimal places. measurlabs.comlibretexts.org This high accuracy allows for the determination of the elemental composition of a molecule, as the exact mass is a unique value arising from the sum of the exact masses of its constituent isotopes. libretexts.orgthermofisher.com Unlike low-resolution mass spectrometry (LRMS), which provides the nominal mass (the integer mass of the most abundant isotope), HRMS can distinguish between compounds with the same nominal mass but different elemental formulas (isobars). libretexts.orgresearchgate.net
The principle of HRMS relies on the fact that the masses of individual atoms are not integers (except for carbon-12, which is defined as exactly 12.00000 amu). libretexts.org For example, the exact mass of ¹H is 1.00783 amu, ¹⁶O is 15.9949 amu, and ¹⁴N is 14.0031 amu. libretexts.org This allows for the unambiguous assignment of a molecular formula to an unknown compound based on its highly accurate mass measurement. libretexts.orgthermofisher.com
For a compound like this compound (C₁₀H₈O₇S₂), the theoretical exact mass can be calculated with high precision. This capability is crucial for confirming the identity of the compound and for analyzing its derivatives and reaction products. The resolving power of an HRMS instrument, which is its ability to separate ions of very similar mass-to-charge ratios, is a key performance characteristic. thermofisher.comresearchgate.net
Table 2: Comparison of Low-Resolution and High-Resolution Mass Spectrometry
| Feature | Low-Resolution Mass Spectrometry (LRMS) | High-Resolution Mass Spectrometry (HRMS) |
|---|---|---|
| Mass Measurement | Nominal Mass (to the nearest integer) | Exact Mass (to several decimal places) |
| Primary Use | Provides molecular weight information | Determines elemental composition and molecular formula |
| Distinguishing Power | Cannot distinguish between isobars | Can distinguish between isobars |
| Example | C₈H₁₆O and C₁₀H₈ would both appear at m/z 128 | C₈H₁₆O has a MW of 128.12018; C₁₀H₈ has a MW of 128.06264 |
This table is based on information regarding the principles of high-resolution mass spectrometry. libretexts.org
Electrospray Ionization Mass Spectrometry (ESI-MS) for Ionized Species
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly well-suited for the analysis of polar, thermally labile, and large molecules, including sulfonated compounds like this compound. nih.govresearchgate.net In ESI, a solution of the analyte is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions of the analyte, often as multiply charged species. nih.gov
A key advantage of ESI-MS is its ability to transfer intact non-covalent complexes from solution to the gas phase, making it a valuable tool for studying interactions between molecules, such as the metal-naphthalene sulfonic acid complexes discussed previously. nih.gov The analysis of these ionized species can provide information on the stoichiometry and stability of the complexes. nih.gov
The appearance of ESI mass spectra can be influenced by experimental conditions such as the pH of the solution and the presence of co-solvents. nih.gov For sulfonated dyes, negative ion mode ESI-MS is often employed for analysis. upce.cz The resulting mass spectra can sometimes be complex, and tandem mass spectrometry (MS/MS) is frequently used to obtain structural information through fragmentation analysis. upce.cz In MS/MS, a specific precursor ion is selected, fragmented through collision-induced dissociation (CID), and the resulting product ions are analyzed, providing insights into the compound's structure. iu.edu However, ion suppression effects, where the ionization of one species is inhibited by the presence of another, can be a challenge in the quantitative analysis of mixtures using ESI-MS. nih.gov
Computational and Theoretical Investigations of 1 Hydroxynaphthalene 2,7 Disulfonic Acid
Density Functional Theory (DFT) Applications in Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) has become a primary method for investigating the electronic properties of molecular systems. It offers a balance between accuracy and computational cost, making it suitable for analyzing relatively large molecules like 1-Hydroxynaphthalene-2,7-disulfonic acid. DFT calculations can predict geometries, electronic distributions, and chemical reactivity. bhu.ac.in
Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory for describing chemical reactivity and electronic properties. wikipedia.org The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. malayajournal.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability, with a larger gap indicating higher kinetic stability and lower chemical reactivity. malayajournal.org
Table 1: Illustrative Frontier Molecular Orbital Data for the Related Compound 1-hydroxy-2-naphthoic acid (1H2NA)
| Parameter | Value (Gas Phase) | Value (Ethanol) |
|---|---|---|
| EHOMO | -5.765 eV | -5.861 eV |
| ELUMO | -1.427 eV | -1.528 eV |
| ΔELUMO–HOMO | 4.338 eV | 4.333 eV |
Data sourced from a DFT/B3LYP/6-31G(d,p) study on 1-hydroxy-2-naphthoic acid. researchgate.net
The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. bhu.ac.inresearchgate.net The MEP map illustrates the electrostatic potential on the electron density surface. Different colors represent different potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), prone to nucleophilic attack. Green and yellow represent areas with intermediate or near-zero potential. researchgate.net
For this compound, an MEP map would be expected to show a significant negative potential (red) around the oxygen atoms of the hydroxyl and sulfonate groups, highlighting these as sites for electrophilic interaction and hydrogen bonding. bhu.ac.in Conversely, the hydrogen atom of the hydroxyl group and regions near the hydrogen atoms on the aromatic ring would exhibit positive potential (blue), indicating them as electrophilic sites. This detailed charge mapping helps explain the molecule's intermolecular interactions and reactivity patterns. researchgate.net
From the HOMO and LUMO energy values, several quantum chemical descriptors can be calculated to quantify the reactivity of a molecule. These global reactivity indices provide a quantitative measure of the molecule's stability and reactivity. bhu.ac.inresearchgate.net
Ionization Potential (I): The energy required to remove an electron. It can be approximated as I ≈ -EHOMO.
Electron Affinity (A): The energy released when an electron is added. It can be approximated as A ≈ -ELUMO.
Global Hardness (η): Measures the resistance to change in electron distribution. It is calculated as η = (I - A) / 2. A harder molecule has a larger HOMO-LUMO gap. researchgate.net
Chemical Potential (Pi): Represents the escaping tendency of electrons. It is calculated as Pi = -(I + A) / 2.
Electrophilicity Index (ω): Measures the ability of a species to accept electrons. It is defined as ω = Pi² / (2η).
These descriptors, illustrated for a related compound in the table below, provide a framework for comparing the reactivity of different molecules.
Table 2: Illustrative Quantum Chemical Descriptors for the Related Compound 1-hydroxy-2-naphthoic acid (1H2NA) in Gas Phase
| Descriptor | Formula | Calculated Value |
|---|---|---|
| Ionization Potential (I) | I ≈ -EHOMO | 5.765 eV |
| Electron Affinity (A) | A ≈ -ELUMO | 1.427 eV |
| Global Hardness (η) | η = (I - A) / 2 | 2.169 eV |
| Chemical Potential (Pi) | Pi = -(I + A) / 2 | -3.596 eV |
| Electrophilicity Index (ω) | ω = Pi² / (2η) | 2.981 eV |
Data derived from a DFT study on 1-hydroxy-2-naphthoic acid. researchgate.net
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties
While DFT is excellent for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is employed to investigate excited states, making it the method of choice for simulating UV-Vis spectra and other photophysical properties. researchgate.netarxiv.org
TD-DFT calculations can predict the absorption wavelengths (λmax) and oscillator strengths of electronic transitions, which allows for the simulation of a molecule's UV-Vis absorption spectrum. researchgate.net For aromatic systems like this compound, the absorption bands in the UV-Vis region typically correspond to π→π* and n→π* electronic transitions. researchgate.net
The naphthalene (B1677914) moiety itself has characteristic absorption bands. researchgate.net The introduction of the hydroxyl and sulfonic acid groups (auxochromes) modifies the electronic structure, typically causing a bathochromic (red) shift in the absorption maxima compared to the parent naphthalene molecule. iarc.fr TD-DFT studies on the related 1-hydroxy-2-naphthoic acid have successfully simulated its UV-Vis spectrum, showing good agreement with experimental data and assigning the major absorption bands to specific electronic transitions within the molecule. researchgate.net A similar approach for this compound would elucidate the nature of its electronic transitions and the influence of the substituents on its absorption profile.
Table 3: Illustrative Simulated vs. Experimental UV-Vis Data for the Related Compound 1-hydroxy-2-naphthoic acid (1H2NA)
| Transition | Calculated λmax (Ethanol) | Experimental λmax (Ethanol) | Assignment |
|---|---|---|---|
| 1 | 352 nm | 350 nm | n→π* |
| 2 | 291 nm | 297 nm | π→π* |
| 3 | 250 nm | 258 nm | π→π* |
Data sourced from a TD-DFT study on 1-hydroxy-2-naphthoic acid. researchgate.net
Beyond absorption, TD-DFT can be used to investigate the properties of excited states, including their radiative lifetimes, which are related to photoluminescence (fluorescence and phosphorescence) efficiency. Fluorescence occurs from the decay of the first singlet excited state (S₁) to the ground state (S₀).
Experimental studies on the closely related 1-hydroxynaphthalene-2-sulphonate show that both its acidic (naphthol) and basic (naphtholate) forms fluoresce, a behavior that is anomalous compared to 1-naphthol (B170400) itself. rsc.org The fluorescence intensity and the lifetimes of the excited states (τ and τ′ for the naphthol and naphtholate forms, respectively) are highly dependent on pH. rsc.org The presence of an internal hydrogen bond in the 2-sulphonate derivative is suggested to enhance fluorescence by preventing quenching from solvent molecules. rsc.org
TD-DFT calculations can model the geometries of the S₁ state and calculate the energy difference between the S₁ and S₀ states, which corresponds to the emission energy. By calculating the transition dipole moment for this emission process, the radiative lifetime can be estimated. Such calculations for this compound would provide theoretical insight into its potential fluorescence, complementing experimental observations and helping to explain the influence of the two sulfonate groups on its photophysical decay pathways.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular dynamics (MD) simulations offer a dynamic perspective on the conformational flexibility and intermolecular interactions of molecules like this compound. While direct MD studies on this specific compound are not extensively documented in publicly available literature, research on closely related derivatives, such as 4-acetylamino-5-hydroxynaphthalene-2,7-disulfonic acid, provides valuable analogous insights. A 500-picosecond MD simulation of this derivative complexed with the catalytic domain of the avian sarcoma virus integrase (ASV-IN) dimer has been reported, shedding light on the dynamic behavior of a disulfonated hydroxynaphthalene scaffold within a protein binding site. researchgate.net
The conformational analysis of naphthalenesulfonic acids, in general, is influenced by the steric and electronic effects of the substituent groups. The bulky and highly polar sulfonic acid groups, along with the hydroxyl group, dictate the molecule's preferred spatial arrangement. These groups can rotate around their bonds to the naphthalene core, leading to various conformers with different energy levels. Computational studies on naphthalenesulfonic acid isomers have shown that the relative positions of the sulfonate groups significantly impact the molecule's stability. acs.org For this compound, the positioning of the two sulfonate groups and the hydroxyl group on the naphthalene rings would lead to a complex potential energy surface with multiple local minima. MD simulations can explore these conformational states and determine their populations over time, providing a detailed picture of the molecule's flexibility and the predominant shapes it adopts in different environments.
Intermolecular interactions are crucial for the behavior of this compound in solution and its binding to other molecules. The hydroxyl and sulfonic acid groups are potent hydrogen bond donors and acceptors. Studies on 1-naphthol complexes have shown that the hydroxyl group can form both classical hydrogen bonds with heteroatoms and non-classical hydrogen bonds with pi-electron systems. nih.gov The sulfonic acid groups, with their sulfur and oxygen atoms, are also heavily involved in hydrogen bonding and electrostatic interactions. nih.gov In aqueous solution, this compound would be expected to form a dense network of hydrogen bonds with surrounding water molecules. Within a protein binding pocket, these groups can form specific hydrogen bonds and salt bridges with amino acid residues, which are critical for binding affinity and specificity.
In-Silico Molecular Docking Studies with Biomolecular Targets
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov This method is instrumental in identifying potential biomolecular targets for compounds like this compound and in understanding the structural basis of their activity.
While specific docking studies on this compound are not widely reported, research on similar naphthalenic structures provides a strong basis for understanding its potential binding mechanisms. For instance, studies on aminonaphthalenesulfonic acid derivatives have explored their binding to serum albumins, indicating that the naphthalene core and its substituents drive the interaction. nih.gov The binding affinity is often predicted using scoring functions that estimate the free energy of binding.
A study on 4-amino-3-hydroxynaphthalene-1-sulfonic acid (a structural isomer) as an antibiofilm agent against Pseudomonas aeruginosa employed molecular docking to investigate its interaction with various quorum-sensing regulator proteins. The results showed stable interactions, with the compound demonstrating a higher binding energy for the LasR regulator compared to other targets. nih.gov This suggests that this compound could also exhibit specific binding to certain protein targets, driven by the arrangement of its functional groups.
The general mechanism for the binding of sulfonated naphthalenes to protein cavities often involves a combination of hydrophobic interactions from the naphthalene rings and specific electrostatic and hydrogen bonding interactions from the polar substituents. The predicted binding affinity, often expressed as a docking score or binding energy, can be used to rank potential derivatives and prioritize them for further experimental testing. nih.gov
Hydrogen bonds and electrostatic interactions are paramount in the binding of highly charged and polar molecules like this compound to biological macromolecules. The two sulfonic acid groups are typically deprotonated at physiological pH, carrying a negative charge, while the hydroxyl group can act as both a hydrogen bond donor and acceptor.
Computational studies on the interaction of the naphthalene radical cation with molecules like hydrogen cyanide have highlighted the importance of unconventional C-H···N hydrogen bonds. rsc.org In the context of a protein binding site, the sulfonated naphthalene core can engage in various non-covalent interactions. The oxygen atoms of the sulfonyl groups are strong hydrogen bond acceptors, readily interacting with donor groups from amino acid residues such as arginine, lysine, and asparagine. nih.gov The hydroxyl group can similarly form crucial hydrogen bonds that orient the ligand within the binding pocket.
Computational screening, guided by molecular docking and other in-silico methods, is a powerful strategy for the rational design of derivatives of a lead compound like this compound with improved properties. By starting with the core structure, virtual libraries of derivatives can be created by adding or modifying functional groups.
For example, a study on 1-hydroxynaphthalene-2-carboxanilides utilized molecular docking to screen a set of compounds, leading to the identification of candidates with high predicted binding affinities to the c-Jun N-terminal kinase protein. nih.gov A similar approach could be applied to this compound. Derivatives could be designed to enhance binding to a specific target by, for instance, introducing additional hydrogen bond donors or acceptors, or by modifying the lipophilicity of the molecule to improve its fit within a hydrophobic pocket.
The process typically involves:
Virtual Library Generation: Creating a diverse set of virtual derivatives of the parent molecule.
High-Throughput Docking: Docking each derivative into the target protein's binding site.
Scoring and Ranking: Using scoring functions to predict the binding affinity and ranking the derivatives.
Post-Processing and Analysis: Analyzing the binding modes of the top-ranked compounds to ensure they form favorable interactions and have good complementarity with the binding site.
This computational screening process can significantly accelerate the discovery of new molecules with desired biological activities, saving time and resources compared to traditional high-throughput screening of physical compounds.
Derivatization, Functionalization, and Applications in Materials Science
Synthesis of Azo Dye Derivatives from 1-Hydroxynaphthalene-2,7-disulfonic Acid
Azo dyes, characterized by the presence of one or more azo groups (–N=N–), represent the largest and most versatile class of synthetic colorants. researchgate.net The naphthalene (B1677914) ring system, particularly when substituted with hydroxyl and sulfonic acid groups, is a common component in the structure of many commercial dyes. The sulfonic acid groups enhance water solubility, a crucial property for dyeing processes, while the hydroxyl group influences the final color and provides a site for potential metal chelation.
The fundamental process for creating azo dyes involves a two-step reaction sequence: diazotization followed by azo coupling. anjs.edu.iqchemistry.ge
Diazotization : This initial step involves treating a primary aromatic amine with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl) at low temperatures (0–5 °C). nih.govcuhk.edu.hk This reaction converts the primary amino group into a highly reactive diazonium salt (Ar–N₂⁺Cl⁻). unb.cawikipedia.org
Azo Coupling : The resulting diazonium salt acts as a weak electrophile and readily reacts with an electron-rich coupling component. wikipedia.org Compounds like phenols and naphthols, which are activated towards electrophilic aromatic substitution, are ideal coupling partners. wikipedia.org this compound and its isomers, such as 4-amino-5-hydroxynaphthalene-2,7-disulfonic acid (H-acid), are frequently used as coupling components. chemistry.ge The coupling reaction is an electrophilic aromatic substitution where the diazonium ion attacks the activated aromatic ring of the naphthol derivative. wikipedia.org The position of coupling is directed by the existing substituents on the naphthalene ring; for instance, coupling to H-acid can be directed to different positions by controlling the pH of the reaction medium. This versatility allows for the synthesis of a vast range of azo dyes with varied structures and properties. researchgate.net
The color of an azo dye is intrinsically linked to its chemical structure. The color arises from the molecule's ability to absorb light in the visible region, which is due to electronic transitions (primarily π→π*) within its extended conjugated system. researchgate.net The azo group (–N=N–) is the principal chromophore, but its electronic environment, dictated by the attached aromatic systems and their substituents, determines the exact wavelength of maximum absorption (λmax) and thus the observed color. researchgate.netsciforum.net
Conjugated System : The connection of the azo group to two aromatic rings (like benzene (B151609) and naphthalene) creates a large delocalized π-electron system. The longer the conjugated system, the lower the energy of the electronic transition, resulting in absorption at longer wavelengths (a bathochromic or red shift). wikipedia.org
Auxochromes : Substituents on the aromatic rings, known as auxochromes, modify the color. Electron-donating groups (EDGs) like hydroxyl (–OH) and amino (–NH₂) groups intensify and deepen the color by pushing electron density into the conjugated system. Electron-withdrawing groups (EWGs) such as nitro (–NO₂) or sulfonic acid (–SO₃H) can also modulate the color, often causing a hypsochromic (blue) shift, although their primary role is often to improve solubility. researchgate.net
By strategically selecting the diazo and coupling components, chemists can engage in chromophore engineering to fine-tune the color and properties of the final dye. For example, coupling different diazotized anilines (with various substituents) to this compound would produce a series of dyes with a spectrum of colors. anjs.edu.iq
Certain azo dyes derived from hydroxylated naphthalene sulfonic acids can act as metallochromic indicators. These are compounds that exhibit a distinct color change upon forming a complex with a specific metal ion. This property is exploited in the quantitative analysis of metal ions via complexometric titrations. wordpress.com
The o-hydroxyazo structure is a key feature for this application. The hydroxyl group and a nitrogen atom of the azo group can act as a bidentate chelate, binding to a metal ion. This complexation alters the electronic distribution within the dye's conjugated system, leading to a change in its light absorption spectrum and, consequently, a visible color change. wordpress.comresearchgate.net
An example is Hydroxynaphthol Blue, an azo dye indicator used for the determination of calcium in the presence of magnesium at pH 12-13. wordpress.com The free indicator is blue at this pH, but upon complexation with Ca²⁺ ions, it turns pink. wordpress.com The sharpness of the color change at the titration endpoint is related to the stability of the metal-indicator complex. wordpress.com Spectrophotometric studies are used to determine the acid dissociation constants (pKa) of the indicator and the stability constants of its metal complexes, which are crucial for understanding and optimizing its function. wordpress.comresearchgate.net
| Indicator | Metal Ion | pH Range | Color of Free Indicator | Color of Metal Complex | Reference |
|---|---|---|---|---|---|
| Hydroxynaphthol Blue | Ca²⁺ | 12-13 | Blue | Pink | wordpress.com |
| 2-[(4-phenylythioacetic acid)-azo]-1,8-dihydroxynaphthalene-3,6-disulphonic acid | Ca²⁺, Mg²⁺ | ~10-12 | Blue | Red-Violet | researchgate.net |
Metal Complexation Chemistry of this compound Derivatives
Beyond azo dyes, derivatives of hydroxynaphthalene sulfonic acids are pivotal in coordination chemistry, particularly in the synthesis of Schiff base ligands. These ligands are renowned for their ability to form stable complexes with a wide range of transition metal ions. nih.govsci-hub.se
Schiff bases, or imines, are compounds containing a carbon-nitrogen double bond (–C=N–). They are typically synthesized through the condensation reaction of a primary amine with an aldehyde or a ketone. dergipark.org.trnih.gov Amino-substituted hydroxynaphthalene sulfonic acids, such as 4-amino-3-hydroxynaphthalene-1-sulfonic acid, are used as the amine precursor. researchgate.netresearchgate.net The reaction with an aldehyde (e.g., salicylaldehyde (B1680747) or a naphthaldehyde derivative) yields a Schiff base ligand. researchgate.netnih.gov
These ligands are often polydentate, meaning they can bind to a metal ion through multiple donor atoms simultaneously. nih.gov For a Schiff base derived from an amino-hydroxynaphthalene core, the donor sites are typically the imine nitrogen and the hydroxyl oxygen, forming a stable chelate ring with the metal ion. researchgate.net
The synthesis of the coordination complexes involves reacting the Schiff base ligand with a suitable metal salt (e.g., chlorides or acetates of Cu(II), Ni(II), Co(II), Zn(II)) in a solvent like ethanol. nih.govnih.gov The resulting metal complexes are characterized by various analytical techniques:
FT-IR Spectroscopy : Confirms the formation of the Schiff base by the appearance of the C=N stretching vibration and indicates coordination by shifts in the C=N and C-O bands. researchgate.net
NMR Spectroscopy (¹H, ¹³C) : Elucidates the structure of the ligand and can confirm complexation by the disappearance of the phenolic proton signal upon chelation. researchgate.netresearchgate.net
UV-Visible Spectroscopy : Studies the electronic transitions within the ligand and the complex, providing information about the coordination geometry. dergipark.org.tr
Elemental Analysis and Mass Spectrometry : Determine the empirical formula and molecular weight of the synthesized compounds. nih.gov
Chelation is the process where a polydentate ligand binds to a central metal ion at two or more points to form a ring structure. This "chelate effect" results in complexes that are significantly more stable than those formed by analogous monodentate ligands. The stability of these complexes in solution is quantified by the stability constant (K) , also known as the formation constant. wordpress.com
The determination of stability constants is crucial for understanding the ligand's affinity and selectivity for different metal ions. nih.gov A common method for this is spectrophotometric titration. In this technique, the UV-Visible absorption spectrum of the ligand is monitored as a solution of the metal ion is incrementally added. nih.govmdpi.com Changes in the absorbance at specific wavelengths indicate the formation of the complex. By analyzing the data, one can determine the stoichiometry of the complex (e.g., 1:1, 1:2 metal-to-ligand ratio) and calculate the corresponding stability constants. wordpress.commdpi.com
For instance, the stability constants for the calcium complex of the hydroxynaphthol blue indicator were determined spectrophotometrically, revealing information critical to its function as an indicator. wordpress.com Similarly, the chelation behavior of various sulfonic acid derivatives has been studied, demonstrating selective sensing of metal ions like Sn²⁺. nih.gov The strong chelating ability and the potential for tuning the electronic and steric properties of Schiff bases derived from hydroxynaphthalene sulfonic acids make them valuable in areas such as catalysis, sensing, and the development of new materials. sci-hub.se
| Ligand | Metal Ion | Complex Stoichiometry (Metal:Ligand) | log K | Method | Reference |
|---|---|---|---|---|---|
| Hydroxynaphthol Blue | Ca²⁺ | 1:1 | 5.66 | Spectrophotometry | wordpress.com |
Influence of Metal Ion Coordination on Spectroscopic Properties
The coordination of metal ions with naphthalene derivatives often leads to significant changes in their spectroscopic properties, a phenomenon that is critical for the development of sensors and other optical materials. When ligands like this compound bind to metal ions, the interaction can alter the electronic energy levels of the molecule, affecting how it absorbs and emits light.
Research on analogous naphthalene-based compounds demonstrates that the formation of metal-ligand complexes can result in either an enhancement (chelation-enhanced fluorescence) or a reduction (fluorescence quenching) of emission intensity. For instance, the complexation of various naphthalene derivatives with Al(III) ions has been shown to enhance fluorescence, while coordination with Cu(II) and Fe(III) typically leads to fluorescence quenching. mdpi.com The specific metal ion and its coordination geometry play a crucial role in determining the nature and magnitude of the spectroscopic shift.
The hydroxyl (-OH) and sulfonic acid (-SO₃H) groups on the naphthalene ring are primary sites for metal ion binding. Upon deprotonation of the hydroxyl group, the resulting phenoxide oxygen can coordinate with a metal center. rsc.org This interaction, often in conjunction with other donor atoms in the molecule, locks the ligand into a more rigid conformation, which can reduce non-radiative decay pathways and thereby enhance fluorescence. researchgate.net Conversely, the presence of heavy or paramagnetic metal ions can induce quenching through spin-orbit coupling or energy/electron transfer mechanisms. mdpi.comresearchgate.net
The effect of metal ion coordination on the spectroscopic properties of related naphthalene sulfonic acid derivatives is a key area of study. For example, a polypyrrole film doped with 4,5-dihydroxy-3-(p-sulfophenylazo)-2,7-naphthalene disulfonic acid (SPADNS) was developed for the selective detection of copper(II) ions. The accumulation of Cu(II) on the modified electrode, through complex formation, was monitored using voltammetry, demonstrating how metal coordination can be harnessed for analytical applications. nih.gov
The table below summarizes observed spectroscopic changes upon metal ion coordination for various related naphthalene derivatives, illustrating the principles that would apply to this compound.
| Metal Ion | Ligand Type (Related Compounds) | Observed Spectroscopic Effect | Reference |
| Al(III) | Various di-substituted naphthalene derivatives | Fluorescence enhancement | mdpi.com |
| Cu(II) | Various naphthalene derivatives | Fluorescence quenching | mdpi.com |
| Fe(III) | Various naphthalene derivatives | Fluorescence quenching | mdpi.com |
| Zn(II) | Isoindole-imidazole Schiff base | Fluorescence turn-on response | nih.gov |
| Ni(II) | Azo dye from 1-amino-2-naphthol-4-sulphonic acid | Bathochromic shift in absorption | rsc.org |
| Co(II) | Azo dye from 1-amino-2-naphthol-4-sulphonic acid | Bathochromic shift in absorption | rsc.org |
Applications in Polymer Chemistry and Advanced Functional Materials
The functional groups of this compound make it a versatile component in the field of polymer chemistry, enabling the synthesis of materials with specialized functions.
Template-Assisted Synthesis of Self-Assembled Polypyrrole Micro/Nanotubules
Template-assisted synthesis is a prominent method for creating structured polymers like polypyrrole (PPy) with controlled morphologies. rsc.orgnih.gov In this process, a "template" molecule guides the polymerization of monomers into a specific shape, such as nanotubes, nanofibers, or microspheres. mdpi.comresearchgate.net While direct studies on this compound are limited, the behavior of structurally similar naphthalene disulfonic acid derivatives provides strong evidence for its potential role as a template or dopant.
For example, research has shown that 5-acetamido-4-hydroxy-3-(phenyldiazenyl)naphthalene-2,7-disulfonic acid (Acid Red G) can act as a dopant to produce long, rectangular-sectioned PPy micro/nanotubules. researchgate.net Similarly, 4-hydroxy-3-[(4-sulfo-1-naphthalenyl)azo]-1-naphthalenesulfonic acid (Acid Red B) has been used to synthesize PPy micro/nanofibers. researchgate.net In these syntheses, the sulfonic acid groups of the dye molecule serve a dual purpose: they act as the dopant, balancing the positive charge of the oxidized PPy backbone, and their self-assembly into specific aggregates provides a template around which the pyrrole (B145914) monomers polymerize. This templating effect is crucial for controlling the final morphology of the conductive polymer. researchgate.netnih.gov
Given its two sulfonic acid groups and naphthalene core, this compound is an excellent candidate to function in a similar capacity, facilitating the self-assembly process to create one-dimensional PPy nanostructures.
Surface Functionalization of Membranes for Specific Permeability Studies
The modification of membrane surfaces is critical for controlling their permeability and reducing fouling in applications like water treatment and biomedical devices. nih.govmdpi.com The primary goal is often to increase the hydrophilicity of the membrane surface, which can mitigate the adsorption of foulants like proteins. mdpi.comresearchgate.net
The chemical structure of this compound, with its hydrophilic sulfonic acid groups, makes it a suitable agent for surface functionalization. These negatively charged groups can be introduced onto a membrane surface through various techniques, such as grafting or coating. mdpi.com This modification would increase the surface's affinity for water and could create electrostatic repulsion against negatively charged foulants, thereby enhancing permeability and antifouling properties. nih.gov
While specific studies using this compound for membrane functionalization are not prominent, the principle is well-established. Hydrophilic monomers such as 2-hydroxyethyl methacrylate (B99206) (HEMA) and acrylic acid (AA) are commonly used to create a hydrophilic layer on membrane surfaces. mdpi.comresearchgate.net The sulfonic acid groups of this compound would impart a high degree of hydrophilicity and a fixed negative charge, which is a desirable characteristic for creating advanced separation membranes. nih.govmdpi.com
Development of Materials with Tailored Optoelectronic Properties
The incorporation of functional molecules into polymer matrices is a key strategy for developing materials with tailored optoelectronic properties for use in sensors, displays, and other electronic devices. The unique electronic structure of the naphthalene ring system, combined with its functional groups, allows this compound to be used as a building block for such materials.
A pertinent example is the development of a conductive polymer-based sensor. A polypyrrole film was electropolymerized with 4,5-dihydroxy-3-(p-sulfophenylazo)-2,7-naphthalene disulfonic acid (SPADNS) as the dopant. nih.gov This modified polymer electrode was highly selective for copper(II) ions. The complexation of copper by the embedded SPADNS molecules altered the electrochemical properties of the film, allowing for sensitive and selective detection. This demonstrates how a naphthalene disulfonic acid derivative can be used to create a functional material where the polymer provides the conductive matrix and the dopant provides the specific chemical recognition and signaling capability.
By analogy, incorporating this compound into a conductive polymer like polypyrrole could yield materials with specific sensing capabilities, particularly for metal ions that can coordinate with its hydroxyl group. The interaction with an analyte could trigger a change in the material's conductivity or optical properties, forming the basis of a sensor.
Electrochemical Behavior and Advanced Analytical Methodologies
Voltammetric and Polarographic Investigations of Redox Mechanisms
The electrochemical properties of hydroxynaphthalene disulfonic acids and their derivatives are of significant interest for understanding their reaction mechanisms and for developing sensitive analytical methods. Voltammetric techniques, in particular, provide valuable insights into the redox behavior of these compounds.
Cyclic Voltammetry and Square Wave Voltammetry for Electrochemical Characterization
Cyclic voltammetry (CV) and square wave voltammetry (SWV) are powerful electrochemical techniques used to study the redox processes of chemical species. While specific studies focusing solely on 1-Hydroxynaphthalene-2,7-disulfonic acid are not prevalent in the provided search results, the principles of these techniques are broadly applicable. For instance, the electrochemical behavior of structurally related compounds like quinones with sulfonic acid groups has been investigated. These studies reveal that the redox switching is often controlled by electron transfer rather than proton transfer, especially in low pH electrolytes. researchgate.net The scan rate dependence of the peak-to-peak separation in CV can be used to determine the heterogeneous electron transfer rate constants. researchgate.net
In the context of analyzing related compounds, such as those used in dye synthesis, voltammetric methods can be employed to monitor the presence of intermediates and byproducts. The electrochemical response would be dependent on the molecular structure, including the position and nature of substituent groups on the naphthalene (B1677914) ring.
Electrochemical Polymerization for Modified Electrode Fabrication
Electrochemical polymerization is a technique used to create modified electrodes with specific functionalities. This process involves the electropolymerization of a monomer onto an electrode surface, resulting in a polymer film that can enhance the electrode's sensitivity and selectivity for a particular analyte.
A relevant example, although not directly involving this compound, is the fabrication of a modified electrode using an overoxidized polypyrrole film doped with 4,5-dihydroxy-3-(p-sulfophenylazo)-2,7-naphthalene disulfonic acid (SPADNS). nih.gov This modified electrode was developed for the selective stripping detection of copper(II). nih.gov The SPADNS, acting as an anionic complexing ligand, was incorporated into the polypyrrole film during electropolymerization. nih.gov This demonstrates the principle of using sulfonated naphthalene derivatives to create functionalized electrodes for specific analytical applications. The polymer film can preconcentrate the analyte of interest, leading to improved detection limits. nih.gov
pH-Dependent Electrochemical Properties and Protonation Reactions
The electrochemical behavior of many organic compounds, including hydroxynaphthalene sulfonic acids, is highly dependent on the pH of the supporting electrolyte. researchgate.net The protonation and deprotonation of functional groups, such as hydroxyl and sulfonic acid groups, can significantly alter the redox potentials and reaction mechanisms.
Studies on related compounds, like anthraquinone-2,7-disulfonic acid, have shown that in unbuffered solutions, the reduction of the quinone can cause significant polarization of the interfacial proton concentration, leading to a discontinuity in plots of formal potential versus pH. researchgate.net The pH can also influence the rate of heterogeneous electron transfer. researchgate.net For some compounds, the reduction process can involve a different number of protons at different pH values. For example, the reduction of sodium quinizarin-2-sulfonate involves two protons in acidic buffer, but is proton-free at neutral and alkaline pH. researchgate.net Automated electrochemical platforms are being developed to efficiently study such pH-dependent processes, allowing for high-throughput analysis under various solution conditions. rsc.org
Chromatographic Separation and Detection Techniques
High-performance liquid chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of sulfonated aromatic compounds due to its high resolution and sensitivity.
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
The development and validation of robust HPLC methods are crucial for the analysis of this compound and its isomers. A validated method ensures accuracy, precision, and reliability of the analytical results. For instance, a reversed-phase HPLC (RP-HPLC) method was developed and validated for the simultaneous analysis of Koch acid (1-amino-naphthalene-3,6,8-trisulfonic acid) and H acid (1-amino-8-naphthol-3,6-disulfonic acid), which is an important intermediate in dye and pharmaceutical synthesis. iaea.org Similarly, HPLC methods have been established for the analysis of intermediates like 4,5-dinitro-2,7-naphthalenedisulfonic acid, a precursor in the synthesis of H acid. google.com
For the analysis of a related compound, 4-Amino-5-hydroxynaphthalene-2,7-disulfonic acid, a simple RP-HPLC method has been described using a mobile phase of acetonitrile (B52724), water, and phosphoric acid. sielc.comsielc.com For applications requiring mass spectrometry (MS) detection, phosphoric acid can be replaced with a volatile acid like formic acid. sielc.comsielc.com
The table below summarizes key parameters for an HPLC method developed for a related naphthalenesulfonic acid derivative.
| Parameter | Condition |
| Compound | 4-Amino-5-hydroxynaphthalene-2,7-disulfonic acid |
| Chromatography Mode | Reverse Phase (RP) |
| Mobile Phase | Acetonitrile (MeCN), Water, and Phosphoric Acid |
| MS Compatibility | Phosphoric acid can be replaced with formic acid |
| Column Type | Newcrom R1 |
| Application | Analytical and preparative separation, pharmacokinetics |
This data is based on the analysis of a structurally similar compound and illustrates a typical HPLC setup. sielc.comsielc.com
Optimization of Mobile Phases and Stationary Phases for Sulfonated Compounds
The separation of highly polar and charged compounds like sulfonated naphthalenes presents a challenge in conventional reversed-phase liquid chromatography. nih.gov Therefore, careful optimization of both the mobile and stationary phases is essential to achieve adequate retention and resolution. nih.govdrawellanalytical.com
Mobile Phase Optimization: The composition of the mobile phase, including the organic solvent, aqueous component, and any additives, plays a critical role. phenomenex.com For ionizable compounds, adjusting the pH of the mobile phase is crucial to control the ionization state of the analytes and influence their retention. phenomenex.commdpi.com Buffers are often incorporated into the mobile phase to maintain a constant pH. uhplcs.com In some cases, ion-pairing reagents are added to the mobile phase to enhance the retention of highly polar analytes on a non-polar stationary phase. nih.gov However, these reagents can be incompatible with mass spectrometry. nih.gov
Stationary Phase Optimization: The choice of the stationary phase is equally important. While standard C18 columns are widely used in reversed-phase chromatography, they may not provide sufficient retention for very polar compounds. nih.gov Alternative stationary phases, such as those with polar end-capping or different functionalities like pentafluorophenyl (PFP), can offer different selectivity. nih.gov Mixed-mode stationary phases, which combine hydrophobic and ion-exchange functionalities, are particularly effective for separating charged analytes. mdpi.com These columns can provide unique retention and separation patterns that are not achievable with single-mode phases. mdpi.com The separation on mixed-mode columns is highly dependent on the pH of the mobile phase, which controls the ion-exchange interactions. mdpi.com
The table below provides a comparison of different stationary phases that can be considered for the HPLC analysis of sulfonated compounds.
| Stationary Phase Type | Principle of Separation | Suitable for |
| Reversed-Phase (e.g., C18, C8) | Hydrophobic interactions | Non-polar to moderately polar compounds |
| Polar-Embedded Reversed-Phase | Hydrophobic and polar interactions | Enhanced retention of polar compounds |
| Pentafluorophenyl (PFP) | Multiple interaction mechanisms (hydrophobic, π-π, dipole-dipole) | Aromatic and halogenated compounds |
| Mixed-Mode (e.g., RP/Ion-Exchange) | Hydrophobic and ion-exchange interactions | Charged and polar compounds |
| Hydrophilic Interaction Liquid Chromatography (HILIC) | Partitioning between a polar stationary phase and a less polar mobile phase | Very polar compounds |
This table provides a general guide for stationary phase selection in HPLC. nih.govmdpi.comuhplcs.com
Coupled HPLC-UV/Vis and HPLC-Mass Spectrometry for Qualitative and Quantitative Analysis
The analysis of highly polar and water-soluble compounds like this compound presents a challenge for traditional reversed-phase high-performance liquid chromatography (HPLC). However, the hyphenation of HPLC with powerful detection techniques such as UV/Visible spectroscopy and mass spectrometry (MS) provides a robust framework for both qualitative and quantitative assessments.
For the analysis of related compounds, such as 4-Amino-5-hydroxynaphthalene-2,7-disulfonic acid, reverse-phase (RP) HPLC methods have been successfully developed. These methods typically employ a C18 column and a mobile phase consisting of acetonitrile and water, with an acid modifier like phosphoric acid or formic acid for mass spectrometry compatibility. researchgate.netsielc.com A gradient elution, starting with a high percentage of the aqueous phase and gradually increasing the organic phase, is commonly used to separate the analyte from other components. nih.govmdpi.com
UV/Vis detection is suitable for quantitative analysis due to the chromophoric nature of the naphthalene ring system. The maximum absorption wavelength (λmax) for naphthalenesulfonic acid derivatives is typically in the UV region, and for quantitative purposes, a specific wavelength is chosen for monitoring. nih.govmdpi.com For instance, in the analysis of sulforaphane (B1684495) derivatized with 2-naphthalenethiol, a detection wavelength of 234 nm was used. mdpi.com
For qualitative analysis and confirmation of identity, HPLC coupled with mass spectrometry (HPLC-MS) is the definitive technique. Electrospray ionization (ESI) is a common interface used for ionizing polar molecules like hydroxynaphthalene disulfonic acids, typically operating in negative ion mode to detect the deprotonated molecular ions [M-H]⁻. sci-hub.senih.gov High-resolution mass spectrometry, such as that using an Orbitrap or time-of-flight (TOF) analyzer, can provide highly accurate mass measurements, which aids in elemental composition determination and unequivocal identification of the target compound and its metabolites or degradation products. sci-hub.senih.gov In a study on naphthalene monosulfonates, diagnostic ions in the mass spectrum often corresponded to [SO₃]⁻ and/or [M-SO₂H]⁻, along with the molecular ion [M-H]⁻. nih.gov
Table 1: General Parameters for HPLC-UV/MS Analysis of Hydroxynaphthalene Disulfonic Acids
| Parameter | Description |
|---|---|
| Chromatography | High-Performance Liquid Chromatography (HPLC) |
| Stationary Phase | C18 or similar reversed-phase column |
| Mobile Phase | A: Water with 0.1% formic acid; B: Acetonitrile with 0.1% formic acid |
| Elution | Gradient elution, starting with a low percentage of B and increasing over time |
| Detection | UV/Vis Detector (for quantification) and Mass Spectrometer (for identification) |
| Ionization (MS) | Electrospray Ionization (ESI) in negative ion mode |
| Data Acquisition (MS) | Full scan for identification, and Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for enhanced sensitivity in quantitative analysis |
Solid-Phase Extraction (SPE) for Sample Pre-concentration and Matrix Removal
Solid-Phase Extraction (SPE) is a widely used sample preparation technique to isolate and concentrate analytes from complex matrices, which is particularly useful for environmental water samples or biological fluids prior to HPLC analysis. sielc.commdpi.comchromatographyonline.com The principle of SPE involves passing a liquid sample through a sorbent that retains the analyte. The interfering components are then washed away, and the analyte is eluted with a small volume of a different solvent. researchgate.net
For polar analytes like naphthalenesulfonic acids in aqueous samples, several SPE strategies can be employed. These include:
Reversed-Phase SPE : Utilizes non-polar sorbents (e.g., C18-bonded silica). For polar compounds, the retention might be weak, so modifications to the sample, such as adjusting the pH or adding an ion-pairing agent, may be necessary to enhance retention.
Ion-Exchange SPE : This method is well-suited for charged analytes. Since sulfonic acids are anionic over a wide pH range, an anion-exchange sorbent can be used to retain them. Elution is then achieved by changing the pH or increasing the ionic strength of the eluting solvent. mdpi.com
Polymeric Sorbents : These offer a wider range of applicability and pH stability compared to silica-based sorbents. For instance, a study on the trace determination of naphthalene monosulfonates in water used an on-line SPE method with a PLRP-S (styrene-divinylbenzene) precolumn. nih.gov
Molecularly Imprinted Polymers (MIPs) : These are highly selective sorbents designed to bind to a specific target analyte or a group of structurally related compounds. A study demonstrated the use of a MIP, created using 1-naphthalene sulfonic acid as a template, for the selective extraction of a group of naphthalene mono- and disulfonates from river water. nih.gov The MIP-based SPE showed high recoveries (over 80%) for all tested naphthalenesulfonates. nih.gov
The general steps for developing an SPE method for this compound from an aqueous sample would involve conditioning the sorbent, loading the sample, washing away interferences, and finally eluting the analyte. researchgate.net The choice of sorbent and solvents would need to be optimized to ensure efficient recovery. sielc.com
Table 2: General SPE Workflow
| Step | Purpose | Example Solvents/Conditions |
|---|---|---|
| Conditioning | To activate the sorbent and create an environment suitable for analyte retention. | Methanol followed by water or a buffer at the appropriate pH. researchgate.net |
| Loading | The sample is passed through the sorbent, where the analyte is retained. | The aqueous sample, potentially with pH adjustment or addition of an ion-pairing agent. |
| Washing | To remove any weakly bound interfering compounds from the sorbent. | A solvent that is strong enough to elute interferences but weak enough to leave the analyte on the sorbent. |
| Elution | To desorb the analyte from the sorbent. | A strong solvent, often with a change in pH or ionic strength to disrupt the analyte-sorbent interaction. |
Isomeric Separation and Purity Assessment of Naphthalene Sulfonic Acids
The sulfonation of naphthalene can lead to the formation of various isomers of naphthalenesulfonic acids, making the separation and purity assessment of a specific isomer like this compound a critical analytical task. nih.gov High-performance liquid chromatography (HPLC) is the predominant technique for this purpose. The separation of these highly similar isomers is often challenging and requires careful optimization of chromatographic conditions.
Several HPLC-based approaches have been shown to be effective for the separation of naphthalenesulfonic acid isomers:
Reversed-Phase HPLC with Ion-Pairing Agents : The addition of an ion-pairing agent (e.g., tetraalkylammonium salts) to the mobile phase can improve the retention and separation of anionic sulfonic acids on a non-polar stationary phase like C18.
Mixed-Mode Chromatography : Columns that possess both reversed-phase and ion-exchange characteristics can offer unique selectivity for separating ionic isomers.
Use of Cyclodextrins in the Mobile Phase : The inclusion of cyclodextrins in the mobile phase can enhance the separation of isomers by forming inclusion complexes with the analytes, leading to differences in their retention times. mdpi.com
Capillary electrophoresis (CE) is another powerful technique for the separation of charged species and has been successfully applied to the chiral purity assessment of pharmaceuticals. mdpi.com This technique offers high efficiency and resolution and could be a viable alternative or complementary method to HPLC for the isomeric purity analysis of hydroxynaphthalene disulfonic acids.
The purity of a technical grade sample of a related compound, 3-Hydroxynaphthalene-2,7-disulfonic acid disodium (B8443419) salt, has been reported to be ≥95% as determined by HPLC. sigmaaldrich.com This indicates that HPLC is a standard method for the quality control and purity assessment of these compounds. A certificate of analysis for 4-Amino-5-hydroxy-2,7-naphthalenedisulfonic acid sodium salt hydrate (B1144303) also reports an HPLC purity of 98.93% at a detection wavelength of 235 nm. mdpi.com
Table 3: Techniques for Isomeric Separation and Purity Assessment
| Technique | Principle | Key Considerations for Naphthalenesulfonic Acids |
|---|---|---|
| HPLC | Differential partitioning of analytes between a stationary and a mobile phase. | Optimization of stationary phase, mobile phase composition (including pH and ion-pairing agents) is crucial for resolving isomers. |
| Capillary Electrophoresis (CE) | Separation based on the differential migration of charged species in an electric field. | Offers high separation efficiency; the choice of background electrolyte and modifiers (like cyclodextrins) is important. |
Spectrophotometric Assays and Chemical Sensing Applications
Chromogenic Substrate Development for Peroxidase Activity Quantification
Peroxidases are enzymes that catalyze the oxidation of a wide variety of substrates in the presence of hydrogen peroxide. wikipedia.org Some of these reactions produce colored products, and the substrates are thus termed chromogenic. The rate of color formation is proportional to the enzyme activity, which can be quantified spectrophotometrically. nih.gov
While many compounds serve as chromogenic substrates for peroxidases, a study has specifically detailed the use of a structurally similar compound, 4-amino-5-hydroxynaphthalene-2,7-disulfonic acid monosodium salt (AHNDSA), as a chromogenic co-substrate for the quantification of horseradish peroxidase (HRP) activity. researchgate.netbgu.ac.il The assay is based on the HRP-catalyzed hydroxylation of AHNDSA in the presence of hydrogen peroxide, which forms a quinone product with a maximum absorbance at 460 nm in an acetate (B1210297) buffer at pH 4.0. bgu.ac.il This method was found to be rapid and convenient for determining peroxidase activity. bgu.ac.il The kinetic results indicated that the AHNDSA/peroxidase system could be a better hydrogen donor for peroxidase assays than the commonly used guaiacol (B22219) system. bgu.ac.il
The study on AHNDSA established key kinetic parameters for its use in peroxidase assays, as summarized in the table below.
Table 4: Kinetic Parameters for Peroxidase Assay using AHNDSA
| Parameter | Value |
|---|---|
| Wavelength (λmax) | 460 nm |
| Optimal pH | 4.0 |
| Linearity Range (H₂O₂) | 10–332 µM |
| Linearity Range (Peroxidase) | 1.18–18.92 nM (kinetic method) |
| Michaelis-Menten Constant (Km) for H₂O₂ | 68 µM |
| Michaelis-Menten Constant (Km) for AHNDSA | 275 µM |
| Catalytic Efficiency | 7.965 × 10⁴ M⁻¹min⁻¹ |
Data from Krishna et al. (2013). bgu.ac.il
There is no direct evidence in the reviewed literature to suggest that this compound itself has been developed or utilized as a chromogenic substrate for peroxidase activity quantification. The presence of the amino group in the 4-position in AHNDSA appears to be crucial for the chromogenic reaction, and its absence in this compound likely results in different reactivity.
Evaluation of pH Indicator Behavior in Chemical Systems
The color of certain molecules can change in response to a change in the pH of their environment. This phenomenon, known as halochromism, is the basis for pH indicators. core.ac.uk The color change is due to the protonation or deprotonation of functional groups in the molecule, which alters its electronic structure and, consequently, its absorption spectrum in the visible region. core.ac.uk
Naphthol derivatives, particularly those containing sulfonic acid groups, are known to exhibit pH-dependent UV-Vis absorption spectra. The hydroxyl group on the naphthalene ring can deprotonate at higher pH values, leading to a shift in the absorption maximum. A study on various 1- and 2-naphthol (B1666908) derivatives demonstrated these pH-dependent spectral changes. bgu.ac.il For example, the pKa of 1-naphthol-3,6-disulfonate is reported to be 8.56. bgu.ac.il This value is a measure of the acidity of the hydroxyl group and is central to the pH range over which the indicator changes color.
The evaluation of a compound as a potential pH indicator involves several steps:
Spectrophotometric Titration : Recording the UV-Vis absorption spectra of the compound at various pH values to identify the wavelengths of maximum absorbance for the acidic and basic forms.
Determination of pKa : The pKa value, which corresponds to the pH at which the concentrations of the acidic and basic forms are equal, can be determined from the spectral data. This value defines the center of the pH transition range of the indicator.
Visual Color Change Assessment : Observing the color change visually to ensure it is distinct and easily perceptible.
While the principles of pH-dependent spectral shifts are well-established for naphthol derivatives, a specific evaluation of this compound as a practical pH indicator, including its pKa value and the specific color transition, was not found in the reviewed literature. However, based on the behavior of similar compounds, it is expected to exhibit changes in its UV-Vis absorption spectrum with variations in pH due to the deprotonation of its hydroxyl group.
Environmental Research and Biotransformation Studies
Biodegradation Pathways and Microbial Degradation of Naphthalene (B1677914) Sulfonic Acids
While many microorganisms can degrade simple aromatic hydrocarbons like naphthalene, the addition of sulfonate groups renders the molecule more resistant to microbial breakdown. nih.gov Nevertheless, specific bacterial strains and consortia have been identified that can utilize these complex molecules, often through specialized enzymatic pathways.
The ability to degrade naphthalenesulfonic acids is distributed across several bacterial genera, with Pseudomonas being one of the most frequently cited. nih.govnih.govresearchgate.net Researchers have isolated and identified various strains capable of initiating the breakdown of these compounds, either as a sole source of carbon or sulfur, or through co-metabolism. nih.govresearchgate.netwikipedia.org
Mixed bacterial communities have demonstrated the ability to completely degrade amino- and hydroxy-naphthalene sulfonic acids, suggesting a synergistic relationship where different strains carry out complementary steps in the degradation pathway. nih.govnih.govnih.gov For instance, a mutualistic interaction between two Pseudomonas strains, BN6 and BN9, was shown to be effective for the complete degradation of 6-aminonaphthalene-2-sulfonic acid. nih.gov Strain BN6 initiated the attack, converting the compound into 5-aminosalicylate, which was then fully mineralized by strain BN9. nih.gov
The key enzymatic step in the aerobic biodegradation of NSAs is the initial attack on the aromatic ring by dioxygenase enzymes. nih.govwikipedia.org These enzymes, such as naphthalene 1,2-dioxygenase, incorporate both atoms of molecular oxygen into the naphthalene ring, leading to desulfonation. nih.govnih.govwikipedia.org Subsequent enzymatic reactions, including those catalyzed by hydroxylases like salicylate (B1505791) 5-hydroxylase, further process the intermediates. nih.gov
Table 1: Examples of Microbial Strains Involved in Naphthalene Sulfonic Acid Degradation
| Microbial Strain(s) | Degraded Compound(s) | Key Findings | Reference(s) |
|---|---|---|---|
| Pseudomonas spp. (strains A3, C22) | Naphthalene sulfonic acids | Initiate metabolism via double hydroxylation of the aromatic ring. | nih.govnih.gov |
| Pseudomonas sp. DS-l | 1,6- and 2,6-Naphthalenedisulfonic acid | Utilizes the compounds as a sole carbon source. | nih.gov |
| Moraxella sp. | Naphthalene-2,6- and 1,6-disulfonic acid | Degrades compounds via regioselective 1,2-dioxygenation. | wikipedia.org |
| Pseudomonas sp. (strain S-313) & Arthrobacter sp. | Various naphthalenesulfonates | Utilize compounds as a sole sulfur source, desulfonating at least 16 different aromatic sulfonates. | researchgate.net |
| Pseudomonas sp. (strains BN6 & BN9) | 6-Aminonaphthalene-2-sulfonic acid | A mixed community where one strain performs initial conversion and the other degrades the intermediate. | nih.gov |
The aerobic degradation of naphthalenedisulfonic acids typically begins with a regioselective dihydroxylation of the aromatic ring that carries a sulfonate group, catalyzed by a dioxygenase. nih.govwikipedia.org This step results in the formation of an unstable diol, which spontaneously eliminates the sulfonate group as sulfite (B76179) to form a dihydroxynaphthalene, such as 1,2-dihydroxynaphthalene. nih.govnih.gov
From this point, the pathway often merges with the classical naphthalene degradation route. nih.govnih.gov The 1,2-dihydroxynaphthalene intermediate can be further metabolized through ring cleavage, eventually leading to central metabolic intermediates like gentisic acid or catechol. nih.govnih.govcoleparmer.com
In the case of naphthalenedisulfonic acids, the degradation involves two desulfonation steps. The first occurs through the initial dihydroxylation. nih.gov A second desulfonation can happen later in the pathway, for example, during the hydroxylation of 5-sulfosalicylic acid by salicylate 5-hydroxylase to produce gentisic acid, which then enters the central carbon pathway. nih.govnih.gov This pathway has been observed in the degradation of 1,6- and 2,6-naphthalenedisulfonic acid by Pseudomonas sp. DS-l, which accumulates 5-sulfosalicylic acid as a key intermediate. nih.gov Similarly, a Moraxella sp. was found to catabolize naphthalenedisulfonic acids to 5-sulfosalicylic acid, which was then further degraded via gentisate. wikipedia.org
Table 2: Key Metabolites in Naphthalene Sulfonic Acid Degradation
| Metabolite | Precursor Compound(s) | Role in Pathway | Reference(s) |
|---|---|---|---|
| 1,2-Dihydroxynaphthalene | Naphthalene monosulfonic acids | Product of initial dihydroxylation and desulfonation. | nih.govnih.gov |
| 5-Sulfosalicylic acid | 1,6- and 2,6-Naphthalenedisulfonic acid | Key intermediate after first desulfonation and ring cleavage. | nih.govnih.govwikipedia.org |
| Gentisic acid | 5-Sulfosalicylic acid | Product of second desulfonation, enters central metabolism. | nih.govnih.gov |
| 5-Aminosalicylate | 6-Aminonaphthalene-2-sulfonic acid | Dead-end metabolite for one strain, assimilated by another. | nih.govnih.gov |
| Catechol | Salicylic (B10762653) acid | Common intermediate in naphthalene degradation pathways. | nih.govcoleparmer.com |
Environmental Fate and Transport in Aquatic and Terrestrial Systems
The behavior of 1-Hydroxynaphthalene-2,7-disulfonic acid in the environment is largely governed by its high water solubility and its potential to interact with soils, sediments, and other materials.
The sorption of naphthalene and its sulfonated derivatives to soil and sediment is a key process influencing their environmental mobility and bioavailability. mdpi.com For hydrophobic compounds like naphthalene, sorption is strongly influenced by the organic carbon content of the soil, with nonlinear sorption isotherms often observed. mdpi.com
However, the presence of hydrophilic sulfonate groups, as in this compound, significantly alters these characteristics. These compounds are highly water-soluble and less likely to partition into organic matter compared to their non-sulfonated parent compounds. nih.gov Studies on related compounds, such as naphthalene sulfonate formaldehyde (B43269) condensates (FDN), show that they adsorb to surfaces like cement particles, a process driven by both hydrophobic and hydrophilic interactions. researchgate.net The adsorption characteristics can depend on the molecular weight of the condensate, with higher molecular weight fractions exhibiting monolayer adsorption, while lower weight fractions may form multilayers. researchgate.net
Research on 2-naphthalene sulfonate in saturated porous media confirms that the fraction of organic carbon is a key determinant of sorption. researchgate.net In a study of a related compound, 4-(benzoylamino)naphthalene-2,7-disulfonic acid, a predicted soil adsorption coefficient (Koc) of 85.1 L/kg was reported, suggesting relatively low sorption to organic carbon and thus high potential mobility in soil and groundwater. mdpi.com Furthermore, studies using blast furnace sludge, a waste from the steel industry, have shown it can effectively adsorb sodium naphthalene sulfonate from aqueous solutions, indicating that interactions with mineral surfaces can also play a role in its environmental distribution. customer-oci.com
The functional groups present in this compound—specifically the hydroxyl (-OH) and sulfonate (-SO₃H) groups—provide potential sites for complexation with metal ions. Salen-type ligands, which feature hydroxyl groups and nitrogen/oxygen donor atoms, are well-known for their strong metal coordination capabilities. nih.gov Research has demonstrated that naphthalene-based structures can be incorporated into these ligands to form stable complexes with metals like platinum (Pt) and palladium (Pd). nih.gov
Additionally, specific tin-naphthalene sulfonic acid complexes have been synthesized and characterized. mdpi.com For example, 4-amino-3-hydroxynaphthalene-1-sulfonic acid reacts with organotin chlorides to form stable complexes where the tin atom is coordinated with the ligand. mdpi.com While these studies focus on synthesized materials rather than environmental fate, they confirm the chemical potential for naphthalenesulfonic acids to bind with metals. This suggests that in contaminated environments, this compound could potentially interact with heavy metals, influencing their speciation, bioavailability, and transport. However, specific studies on the formation of such complexes under typical environmental conditions are limited.
Research on Transformation Products from Industrial Effluents
Given the recalcitrant nature of naphthalenesulfonic acids, industrial effluents containing these compounds often require advanced treatment methods. nih.gov Advanced Oxidation Processes (AOPs) are frequently employed to break down these persistent pollutants. nih.govresearchgate.netdoi.org These processes generate highly reactive species, such as hydroxyl radicals, that can initiate the degradation of the naphthalene ring structure.
Research into the ozonation of various naphthalenesulfonic acids has shown that this process can effectively reduce the Chemical Oxygen Demand (COD) and Total Organic Carbon (TOC) of the wastewater. nih.govnih.gov The primary goal of such treatments is often not complete mineralization to CO₂ and water, but rather partial oxidation to form new, more biodegradable species that can be removed by subsequent biological treatment steps. nih.gov
Studies on the degradation of H-acid (1-amino-8-naphthol-3,6-disulfonic acid), a structurally similar compound, using persulfate-based AOPs have identified some transformation products. nih.gov Analysis by GC-MS suggested that the naphthalene ring is opened during the oxidation process, potentially forming phthalic anhydride, which can lead to the formation of terephthalic acid as a degradation product. nih.gov These findings indicate that the treatment of industrial effluents containing this compound is likely to produce a variety of smaller organic acids and other intermediates as the complex aromatic structure is broken down.
Analysis of Azo Cleavage Products and their Persistence
The reductive cleavage of the azo bond is a critical first step in the biodegradation of azo dyes. This process typically occurs under anaerobic conditions, such as those found in sediments and certain wastewater treatment stages, and results in the formation of the constituent aromatic amines. For an azo dye synthesized using this compound as a coupling component, one of the resulting cleavage products would be an aminonaphthol disulfonic acid.
A pertinent case study for understanding the biotransformation of such dyes is the degradation of Amaranth (Acid Red 27). Amaranth is an azo dye that, upon reductive cleavage, yields two aromatic amines: 1-amino-2-naphthol-3,6-disulfonic acid and 1-aminonaphthalene-4-sulfonic acid. Research has shown that under anaerobic conditions, various microorganisms can effectively decolorize Amaranth by breaking the azo linkage.
Studies on the persistence of these cleavage products reveal a differentiated fate depending on the subsequent environmental conditions. For instance, in a two-stage anaerobic/aerobic treatment system, the initial anaerobic phase leads to the decolorization of the dye and the formation of the aromatic amines. The subsequent aerobic phase is then crucial for the degradation of these amines. While some aromatic amines are readily mineralized under aerobic conditions, others exhibit significant persistence.
Research has demonstrated that the aminonaphthol disulfonic acid portion of the cleaved dye can undergo further transformation. Under aerobic conditions, o-aminohydroxynaphthalenes are susceptible to autoxidation. For example, 1-amino-2-hydroxynaphthalene-3,6-disulfonate (a cleavage product of Amaranth) has been shown to autoxidize to form 1,2-naphthoquinone-3,6-disulfonate as an intermediate, which then further reacts to form a disulfonated cinnamic acid derivative. The persistence of these transformation products is a key area of environmental research.
The following tables summarize the findings from various studies on the cleavage products of analogous azo dyes and their observed persistence.
Table 1: Azo Cleavage Products of Amaranth Dye and Their Fate
| Parent Dye | Cleavage Product | Chemical Formula | Environmental Condition | Observed Fate |
| Amaranth | 1-amino-2-naphthol-3,6-disulfonic acid | C₁₀H₉NO₇S₂ | Anaerobic | Formation from azo cleavage |
| Aerobic | Autoxidation to 1,2-naphthoquinone-3,6-disulfonate and further degradation | |||
| Amaranth | 1-aminonaphthalene-4-sulfonic acid | C₁₀H₉NO₃S | Anaerobic | Formation from azo cleavage |
| Aerobic | Persistence observed in some studies |
Table 2: Identified Intermediates in the Biotransformation of Amaranth
| Treatment/Organism | Identified Intermediate Products | Analytical Method |
| Polyporus sp. S133 | 1-hydroxy-2-naphthoic acid, 1,4-naphthaquinone | GC-MS |
| Acinetobacter calcoaceticus NCIM 2890 | Naphthalene sulfamide, Hydroxyl naphthalene diazonium, Naphthalene diazonium | FTIR, HPLC |
| TiO₂ Photocatalysis | Sodium-3-hydroxynaphthalene-2,7-disulphonate, 3-hydroxynaphthalene, Sodium-4-aminonaphthalenesulphonate, Sodium-4-aminobenzenesulphonate | LC-ESI-MS |
The persistence of these cleavage and transformation products is a significant environmental concern. While the initial azo dye may be colored and aesthetically displeasing, the resulting aromatic amines can be colorless but potentially more toxic and recalcitrant to further degradation. The sulfonation of these aromatic amines, a common feature of dyes derived from this compound, generally increases their water solubility but can also make them more resistant to microbial degradation. Therefore, a complete understanding of the environmental impact of these dyes requires a thorough analysis of the entire degradation pathway and the persistence of all resulting products.
Future Research Directions and Emerging Scholarly Applications for 1 Hydroxynaphthalene 2,7 Disulfonic Acid
Design and Synthesis of Advanced Supramolecular Assemblies
The molecular architecture of 1-Hydroxynaphthalene-2,7-disulfonic acid makes it an excellent candidate for the construction of advanced supramolecular assemblies. The anionic sulfonate groups are capable of forming strong, directional hydrogen bonds and electrostatic interactions, while the phenolic hydroxyl group can also participate as a hydrogen bond donor and acceptor. Furthermore, the extended aromatic system of the naphthalene (B1677914) core is predisposed to engage in π-π stacking interactions.
Future research could focus on exploiting these features to design and synthesize novel supramolecular structures. For instance, its interaction with metal cations could lead to the formation of coordination polymers and metal-organic frameworks (MOFs). The sulfonate groups can act as potent ligands, bridging metal centers to create multidimensional networks with tunable porosity and functionality. The precise geometry of the 1, 2, and 7 substitution pattern could direct the assembly into unique and predictable topologies not achievable with other isomers. These materials could be investigated for applications in gas storage, separation, and as sensors for specific ions or small molecules.
Integration with Nanotechnology for Novel Composite Materials
The integration of this compound with nanotechnology presents a promising avenue for creating novel composite materials with enhanced properties. The highly polar sulfonate groups can be used to functionalize the surfaces of nanoparticles (e.g., gold, silver, silica, or metal oxides), imparting excellent aqueous dispersibility and stability, preventing aggregation.
Emerging scholarly applications could involve using the functionalized nanoparticles as platforms for sensing or as building blocks for larger hierarchical structures. The hydroxyl group on the naphthalene ring offers a secondary site for chemical modification, allowing for the covalent attachment of other functional molecules, such as polymers, biomolecules, or catalysts, after the nanoparticle has been stabilized. Research into polymer-nanoparticle composites where this compound acts as a crucial interfacial agent could lead to materials with improved mechanical strength, thermal stability, and tailored optical or electronic properties.
Exploration of Catalytic Applications and Reaction Engineering
There is significant potential for this compound in the field of catalysis. Its structure is well-suited for applications in both homogeneous and heterogeneous catalysis. The presence of two sulfonic acid groups makes the molecule highly water-soluble, which is advantageous for aqueous-phase catalysis—a key principle of green chemistry that simplifies catalyst recovery and product separation.
Future investigations could explore its use as a water-soluble ligand for transition metal catalysts in reactions like cross-coupling, hydrogenation, or oxidation. The hydroxyl and sulfonate moieties can coordinate to a metal center, influencing its electronic properties and reactivity. Furthermore, the sulfonic acid groups themselves are Brønsted acids and could function as effective, recoverable acid catalysts for reactions such as esterification, hydrolysis, or condensation, particularly when immobilized on a solid support. Reaction engineering studies could optimize conditions to maximize catalytic efficiency and selectivity.
Development of High-Throughput Screening Methodologies for Derivatives
High-throughput screening (HTS) is a powerful methodology for rapidly discovering new materials and molecules with desired properties. sickkids.ca A key future direction is the creation of a chemical library based on the this compound scaffold. The hydroxyl group is a prime site for derivatization, allowing for the synthesis of a large array of esters, ethers, and other functionalized analogues.
By employing automated synthesis and HTS techniques, this library of derivatives could be screened for a wide range of functions. nih.gov For example, the inherent fluorescence of the naphthalene core could be modulated by the attached chemical groups, leading to the discovery of novel fluorescent probes for specific analytes or cellular imaging. patsnap.com Other potential screens could target the discovery of enzyme inhibitors, novel colorimetric indicators, or compounds with unique materials properties. nih.gov The development of such HTS assays would accelerate the exploration of the chemical space around this core structure, unlocking its full application potential. dovepress.com
Bio-Inspired Chemical Transformations and Green Synthesis Initiatives
Bio-inspired chemistry seeks to mimic nature's efficient and selective synthesis strategies. chemrxiv.orgnih.gov Future research could focus on using this compound as a building block in the synthesis of complex, bio-inspired molecules. Its structure bears resemblance to certain natural products and could be used to create analogues with potential biological activity.
Furthermore, a significant research initiative would be the development of green synthesis routes to this compound itself. Traditional sulfonation processes often use large excesses of sulfuric acid, generating significant waste. Future work could explore enzymatic sulfonation, the use of solid acid catalysts, or reactions in alternative green solvents to produce the compound with a lower environmental footprint. Such green initiatives are critical for the sustainable production of this and other important chemical intermediates. nih.gov The development of a robust and environmentally benign synthesis would be a crucial enabler for all the other proposed applications.
Q & A
Basic Research Questions
Q. What are the optimal sulfonation conditions for synthesizing 1-hydroxynaphthalene-2,7-disulfonic acid, and how can side products be minimized?
- Methodological Answer : High-temperature sulfonation of naphthalene with concentrated sulfuric acid is a primary route. Evidence suggests co-production with naphthalene-2,7-disulfonic acid is common, requiring precise temperature control (90–120°C) and stoichiometric excess of sulfuric acid to minimize isomers . Post-synthesis purification via selective crystallization or ion-exchange chromatography can reduce side products.
Q. Which spectroscopic techniques are most effective for confirming the positions of sulfonic acid and hydroxyl groups in this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR can differentiate between sulfonic acid groups (downfield shifts at δ 7.5–8.5 ppm for aromatic protons adjacent to sulfonic acid) and hydroxyl protons (broad signals at δ 9–10 ppm) .
- UV-Vis Spectroscopy : Absorption maxima near 280–320 nm indicate conjugated π-systems modified by sulfonic acid groups .
Q. How does pH influence the solubility and stability of this compound in aqueous solutions?
- Methodological Answer : The compound exhibits high solubility in alkaline conditions due to deprotonation of sulfonic acid groups (pKa ~0–1). Stability decreases under strong acidic conditions (pH < 2), where hydroxyl group protonation may lead to decomposition. Use buffered solutions (pH 5–9) for long-term storage .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported yields of this compound when using different sulfonation catalysts?
- Methodological Answer : Discrepancies arise from competing sulfonation pathways (e.g., 1,5- vs. 2,7-disulfonation). To address this:
- Kinetic Analysis : Monitor reaction progress via HPLC or TLC to identify intermediate phases.
- Catalyst Screening : Compare metal catalysts (e.g., HgSO₄) and Brønsted acids (e.g., H₂SO₄) to optimize regioselectivity .
- Computational Modeling : Use DFT calculations to predict sulfonation site preferences under varying conditions .
Q. What are the mechanistic considerations for the hydrolysis of naphthalene-2,7-disulfonyl dichloride to form this compound under varying pH conditions?
- Methodological Answer :
- Acidic Hydrolysis (pH < 3) : Proceeds via nucleophilic substitution, where water acts as a nucleophile, forming sulfonic acid groups. Side reactions (e.g., Cl⁻ elimination) may occur at elevated temperatures.
- Alkaline Hydrolysis (pH > 10) : Hydroxide ions accelerate hydrolysis but risk hydroxyl group oxidation. Use controlled NaOH concentrations (0.1–1 M) and low temperatures (25–40°C) to prevent degradation .
Q. What strategies improve the stability of this compound in redox-active environments, such as dye-sensitized solar cells?
- Methodological Answer :
- Chelation : Introduce metal ions (e.g., Fe³⁺) to stabilize the sulfonate-hydroxyl complex.
- Protective Groups : Temporarily esterify hydroxyl groups during harsh redox cycles, then regenerate via mild hydrolysis .
- Electrochemical Regeneration : Apply controlled potentials (-0.5 to +0.5 V vs. Ag/AgCl) to reverse decomposition products (e.g., anthranol derivatives) back to active forms .
Q. How can regioselective functionalization of this compound be achieved for applications in azo dye synthesis?
- Methodological Answer :
- Diazotization : React with NaNO₂/HCl at 0–5°C to form diazonium salts at the hydroxyl-bearing position.
- Coupling Reactions : Target electron-rich aromatic amines (e.g., aniline derivatives) under pH 4–6 to ensure electrophilic substitution at the desired site. Monitor coupling efficiency via UV-Vis (λmax ~450–550 nm for azo bonds) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
